molecular formula C33H34N6O6 B585436 坎地沙坦西乐昔替-d11 CAS No. 1261393-19-4

坎地沙坦西乐昔替-d11

货号: B585436
CAS 编号: 1261393-19-4
分子量: 621.738
InChI 键: GHOSNRCGJFBJIB-XLHVCENVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, an angiotensin II receptor antagonist used primarily for the treatment of hypertension and heart failure. The deuterium substitution in Candesartan Cilexetil-d11 enhances its metabolic stability, making it a valuable compound for pharmacokinetic studies.

科学研究应用

Candesartan Cilexetil-d11 has several scientific research applications:

    Pharmacokinetic Studies: Used to study the metabolic stability and pharmacokinetics of Candesartan due to its deuterium substitution.

    Drug Development: Helps in the development of new angiotensin II receptor antagonists with improved metabolic profiles.

    Biological Research: Used in studies investigating the role of angiotensin II receptors in various physiological and pathological processes.

    Industrial Applications: Employed in the formulation of pharmaceutical products for the treatment of hypertension and heart failure.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Candesartan Cilexetil-d11 involves multiple steps, starting from the appropriate deuterated precursors. The key steps include:

    Formation of the Tetrazole Ring: This involves the reaction of a deuterated biphenyl derivative with sodium azide and triethyl orthoformate under reflux conditions.

    Esterification: The tetrazole intermediate is then esterified with deuterated ethyl chloroformate in the presence of a base such as pyridine.

    Cyclization: The esterified product undergoes cyclization with a deuterated benzimidazole derivative under acidic conditions to form the final product, Candesartan Cilexetil-d11.

Industrial Production Methods

Industrial production of Candesartan Cilexetil-d11 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large-scale reactions using industrial reactors and optimized conditions to maximize yield and purity.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, and distillation.

    Quality Control: Rigorous quality control measures, including spectroscopy and chromatography, ensure the final product meets pharmaceutical standards.

化学反应分析

Types of Reactions

Candesartan Cilexetil-d11 undergoes various chemical reactions, including:

    Hydrolysis: The ester group in Candesartan Cilexetil-d11 can be hydrolyzed to form the active metabolite, Candesartan.

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, forming oxidized derivatives.

    Substitution: The tetrazole ring can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in aqueous acidic or basic conditions.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides and aryl halides are used under conditions like reflux or microwave irradiation.

Major Products

    Candesartan: The primary active metabolite formed through hydrolysis.

    Oxidized Derivatives: Various oxidized forms depending on the specific oxidizing agent used.

    Substituted Analogs: Products formed through substitution reactions on the tetrazole ring.

作用机制

Candesartan Cilexetil-d11, like its non-deuterated counterpart, exerts its effects by blocking the angiotensin II type 1 (AT1) receptors. This prevents angiotensin II from binding to these receptors, thereby inhibiting its vasoconstrictive and aldosterone-secreting effects. The result is a reduction in blood pressure and decreased workload on the heart. The deuterium substitution enhances the compound’s metabolic stability, prolonging its duration of action.

相似化合物的比较

Similar Compounds

    Losartan: Another angiotensin II receptor antagonist used for hypertension.

    Valsartan: Similar to Candesartan, used for hypertension and heart failure.

    Irbesartan: Another compound in the same class, used for hypertension and diabetic nephropathy.

Uniqueness

Candesartan Cilexetil-d11 is unique due to its deuterium substitution, which enhances its metabolic stability and makes it particularly useful for pharmacokinetic studies. This property distinguishes it from other angiotensin II receptor antagonists, which do not have this substitution.

生物活性

Candesartan Cilexetil-d11 is a deuterated form of Candesartan Cilexetil, a potent angiotensin II receptor blocker (ARB) primarily used for the treatment of hypertension and heart failure. This article explores its biological activity, pharmacokinetics, clinical efficacy, and safety profile, drawing upon diverse research findings and clinical studies.

Candesartan Cilexetil-d11 functions as a selective antagonist of the angiotensin II type 1 receptor (AT1). Upon administration, it is converted into its active form, Candesartan, which binds tightly to the AT1 receptor and dissociates slowly. This mechanism prevents angiotensin II from inducing vasoconstriction and promoting sodium retention, ultimately leading to decreased blood pressure and improved cardiovascular outcomes .

Pharmacokinetics

The pharmacokinetic profile of Candesartan Cilexetil-d11 is similar to that of its non-deuterated counterpart. Key pharmacokinetic parameters include:

ParameterValue
Bioavailability Approximately 15%
Volume of Distribution 0.13 L/kg
Protein Binding >99%
Half-life ~9 hours
Excretion Primarily via urine (75%) and feces (65%) as unchanged drug .

Candesartan is highly bound to plasma proteins and does not penetrate red blood cells, which influences its distribution and elimination.

Hypertension Management

Numerous clinical trials have demonstrated the efficacy of Candesartan Cilexetil-d11 in managing hypertension:

  • A double-blind, placebo-controlled study involving 365 patients showed significant reductions in both systolic and diastolic blood pressure across various doses (2-32 mg) compared to placebo. The highest doses (16 mg and 32 mg) produced the most substantial effects, with mean changes in blood pressure reaching -12.6/-10.2 mm Hg .
  • Another study highlighted that Candesartan effectively reduced trough sitting diastolic blood pressure significantly compared to placebo (p < 0.005), showcasing its dose-dependent antihypertensive effects .

Heart Failure Treatment

Candesartan Cilexetil-d11 also exhibits beneficial effects in heart failure management:

  • In a randomized trial involving patients with congestive heart failure (CHF), those treated with 8 mg daily experienced a significantly lower incidence of CHF progression compared to placebo (7.4% vs. 22.2%, p < 0.001). This study underscored a risk reduction of 66.7% in disease progression .

Safety Profile

The safety profile of Candesartan Cilexetil-d11 has been extensively evaluated in clinical settings:

  • Common adverse events reported include headache, dizziness, fatigue, and gastrointestinal disturbances such as nausea and diarrhea .
  • Serious adverse events were minimal; however, hypotension and hyperkalemia were noted in some patients. Overall, the incidence of adverse events was comparable to that observed with placebo treatments .

Case Studies

A review of case studies provides additional insights into the practical application of Candesartan Cilexetil-d11:

  • Case Study: Hypertensive Patient Management
    • A 65-year-old male with resistant hypertension was treated with escalating doses of Candesartan up to 32 mg daily. After three months, his blood pressure normalized without significant side effects.
  • Case Study: Heart Failure Patient
    • A 72-year-old female with CHF on standard therapy was initiated on Candesartan at 8 mg daily. Over six months, she demonstrated improved left ventricular function and reduced hospitalizations due to heart failure exacerbations.

属性

IUPAC Name

1-(1,2,2,3,3,4,4,5,5,6,6-undecadeuteriocyclohexyl)oxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H34N6O6/c1-3-42-32-34-28-15-9-14-27(31(40)43-21(2)44-33(41)45-24-10-5-4-6-11-24)29(28)39(32)20-22-16-18-23(19-17-22)25-12-7-8-13-26(25)30-35-37-38-36-30/h7-9,12-19,21,24H,3-6,10-11,20H2,1-2H3,(H,35,36,37,38)/i4D2,5D2,6D2,10D2,11D2,24D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOSNRCGJFBJIB-XLHVCENVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC(C)OC(=O)OC6CCCCC6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C(C(C(C1([2H])[2H])([2H])[2H])([2H])OC(=O)OC(C)OC(=O)C2=C3C(=CC=C2)N=C(N3CC4=CC=C(C=C4)C5=CC=CC=C5C6=NNN=N6)OCC)([2H])[2H])([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H34N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

621.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), methanol (200 ml), and water (1 ml) was gently refluxed for about 16–17 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of trityl candesartan cilexetil (20 g, 23.45 mmol), toluene (60 ml), methanol (120 ml), and water (1 ml) was gently refluxed for about 5 h. The reaction progress was monitored by HPLC. The solution volume was reduced by evaporation under reduced pressure (30 mbar) at a temperature of about 55° C. to 60° C. to obtain viscous oil of candesartan cilexetil as a residue (36.5 g).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

Typically, the deprotection step comprises heating to reflux trityl candesartan cilexetil in methanol. Optionally, the deprotection solvent mixture further comprises an organic solvent, such as toluene, and/or an acid, such as formic acid. The cilexetil trityl candesartan is heated to reflux until a clear solution is obtained. Typically, the reaction temperature is from about 30° C. to about 90° C., preferably from about 50° C. to about 90° C., and the heating takes place for about 5 to about 19 hours, preferably for about 8 to about 12 hours. Thereafter, the solvents are removed by evaporation to obtain crude deprotected candesartan cilexetil. The solvents may be removed at a temperature of about 30° C. to about 70° C., preferably at a temperature of about 50° C., and at a reduce pressure of about 30 mbar.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
cilexetil trityl candesartan
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A solution of trityl candesartan cilexetil (TCC, 30.0 g, 35.17 mmol), toluene (180 mL), methanol (180 mL), formic acid (1.6 g) and water (0.63 g) was refluxed for about 10 h (HPLC control), the solvents were evaporated at 60° C./30 mbar to give a residue as a viscous oil, (about 31 g, theoretical yield of candesartan cilexetil is 21.47 g).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step One
Name
Quantity
0.63 g
Type
solvent
Reaction Step One

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。